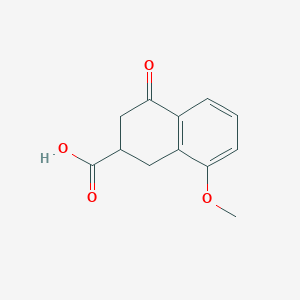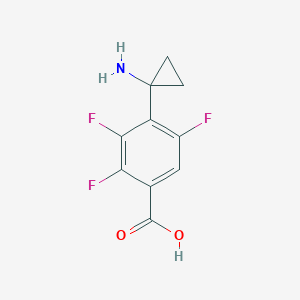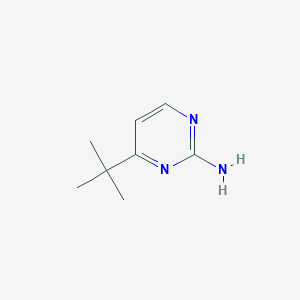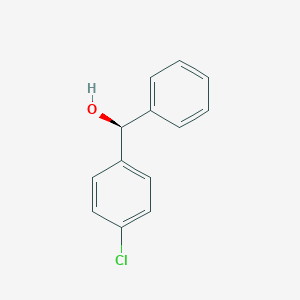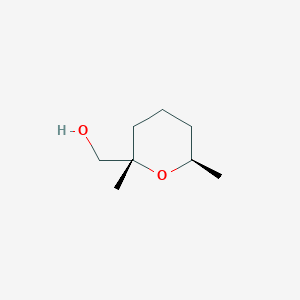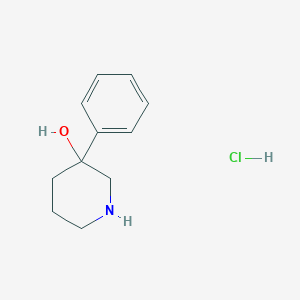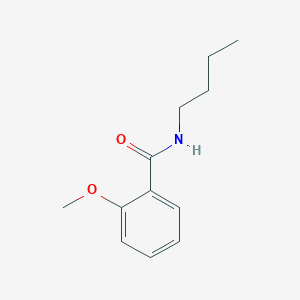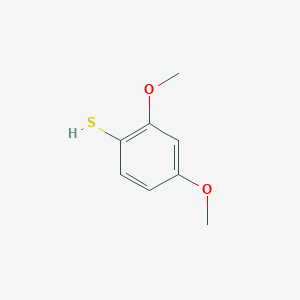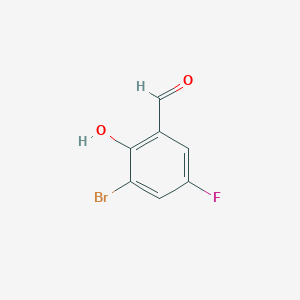
3-Bromo-5-fluoro-2-hydroxybenzaldehyde
Overview
Description
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 . It is a solid substance that is stored at an inert atmosphere, 2-8°C .
Synthesis Analysis
The synthesis of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde can be done in several ways. One of the most commonly used methods is the Suzuki-Miyaura reaction. This method involves a reaction between aryl iodide and aryl boronic acid in the presence of a palladium catalyst.Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde consists of a benzene ring with bromo, fluoro, hydroxy, and aldehyde functional groups . The InChI code for this compound is 1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H .Chemical Reactions Analysis
3-Bromo-5-fluoro-2-hydroxybenzaldehyde can be used in the synthesis of various compounds. For example, it can be used to synthesize Schiff base, which is a sub-class of imine (ketimines or aldimines) .Physical And Chemical Properties Analysis
3-Bromo-5-fluoro-2-hydroxybenzaldehyde is a solid substance with a molecular weight of 219.01 . It is stored at an inert atmosphere, 2-8°C .Scientific Research Applications
Synthesis of ATX Inhibitors
This compound has been used in the synthesis of Autotaxin (ATX) inhibitors . ATX inhibitors are being researched for the treatment of autoimmune disorders . Autotaxin is an enzyme that has been implicated in the progression of several autoimmune diseases, and inhibiting its activity could potentially alleviate symptoms or slow disease progression .
Synthesis of PDE4 Inhibitors
“3-Bromo-5-fluoro-2-hydroxybenzaldehyde” has been used in the synthesis of a class of boron-containing Phosphodiesterase 4 (PDE4) inhibitors . PDE4 inhibitors have the potential to ameliorate chronic inflammation . Chronic inflammation is a key factor in many diseases, including asthma, COPD, and rheumatoid arthritis .
Synthesis of BCL-XL Inhibitors
This compound is a useful reactant used in the synthesis of BCL-XL inhibitors . BCL-XL is a protein that inhibits cell death and is often overexpressed in cancer cells . Inhibitors of BCL-XL can potentially induce cell death in these cancer cells and halt their growth .
4. Synthesis of Cancer Cell Growth Inhibitors “3-Bromo-5-fluoro-2-hydroxybenzaldehyde” is also used in the preparation of many pharmaceutical agents, including those that inhibit the growth of cancer cells . These inhibitors work by disrupting the processes that cancer cells use to grow and divide .
Drug Discovery and Development
Due to its unique chemical structure, “3-Bromo-5-fluoro-2-hydroxybenzaldehyde” is often used in drug discovery and development processes . Its properties, such as high GI absorption and BBB permeability, make it a valuable compound in the development of new drugs .
Molecular Modeling and Simulation
This compound is often used in molecular modeling and simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations, which are crucial in understanding the behavior and interactions of molecules like “3-Bromo-5-fluoro-2-hydroxybenzaldehyde” at the atomic level .
Safety and Hazards
The safety information for 3-Bromo-5-fluoro-2-hydroxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It’s known that halogenated benzaldehydes, such as this compound, often interact with various enzymes and receptors in the body due to their reactive nature .
Mode of Action
For instance, the bromine atom on the benzene ring can participate in Suzuki coupling reactions under palladium catalysis . The aldehyde group (-CHO) is also highly reactive and can undergo nucleophilic addition reactions .
Biochemical Pathways
It’s known that halogenated benzaldehydes can influence various biochemical pathways due to their reactivity .
Pharmacokinetics
It’s known that halogenated benzaldehydes generally have high gi absorption and can permeate the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Halogenated benzaldehydes can have various effects at the molecular and cellular level due to their reactivity .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-fluoro-2-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C in an inert atmosphere for optimal stability .
properties
IUPAC Name |
3-bromo-5-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRWJLDTMGYWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631002 | |
| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |
CAS RN |
178546-34-4 | |
| Record name | 3-Bromo-5-fluoro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-fluoro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

